Paraphenacyl
Description
Based on the closest match in the evidence, p-Hydroxyphenyl acetic acid (synonyms: Parahydroxy phenylacetic acid, 4-hydroxyphenylacetic acid) is a phenylacetic acid derivative with a hydroxyl group at the para position of the benzene ring. It serves as a metabolic intermediate in humans and is utilized in pharmaceutical and industrial synthesis . Its structure (C₈H₈O₃) includes a carboxylic acid group and a phenolic hydroxyl group, enabling diverse reactivity, such as chelation and participation in esterification reactions.
Properties
CAS No. |
17173-85-2 |
|---|---|
Molecular Formula |
C19H21Cl2N3O2 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H21Cl2N3O2/c20-9-11-24(12-10-21)17-7-1-14(2-8-17)13-18(25)23-16-5-3-15(4-6-16)19(22)26/h1-8H,9-13H2,(H2,22,26)(H,23,25) |
InChI Key |
LDOXRXGFQUAEOE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)N)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)N)N(CCCl)CCCl |
Other CAS No. |
17173-85-2 |
Synonyms |
pafencil amide paraphenacyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Paracetamol (Acetaminophen)
- Structural Similarities : Both compounds contain a para-substituted benzene ring. Paraphenacyl has a carboxylic acid group, while paracetamol has an acetamide group.
- Functional Differences :
- This compound : Primarily used in chemical synthesis (e.g., ligand preparation for metal coordination chemistry) and as a biomarker in metabolic studies .
- Paracetamol : A widely used analgesic and antipyretic drug with minimal anti-inflammatory activity. Its mechanism involves COX enzyme inhibition in the central nervous system .
- Stability : this compound’s carboxylic acid group makes it more reactive under basic conditions compared to paracetamol, which is stable in oral formulations .
p-Hydroxybenzoic Acid
- Structural Similarities : Both feature a para-hydroxyl group on a benzene ring. This compound has an acetic acid side chain, while p-hydroxybenzoic acid has a directly attached carboxylic acid.
- Functional Differences :
- This compound : Used in synthesizing hybrid ligands for catalysis (e.g., phosphine-alkene ligands in transition metal chemistry) .
- p-Hydroxybenzoic Acid : A precursor for parabens (preservatives) and liquid crystal polymers. Its shorter side chain reduces steric hindrance in polymerization reactions .
Comparison with Functionally Similar Compounds
Diclofenac
- Functional Overlap: Both this compound and diclofenac are used in drug formulations. Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), combines with paracetamol for enhanced analgesia .
- Key Differences :
- Mechanism : Diclofenac inhibits peripheral COX enzymes, reducing prostaglandin synthesis, whereas this compound lacks direct pharmacological activity .
- Synthetic Utility : this compound’s carboxylic acid group enables its use in ester prodrug synthesis, unlike diclofenac’s dichlorophenyl structure .
Fentanyl Analogues
- Analytical Relevance: this compound and fentanyl derivatives require precise chromatographic analysis due to their structural complexity.
- Structural Complexity : Fentanyl’s piperidine and amide groups contrast with this compound’s simpler phenylacetic acid framework .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) |
|---|---|---|---|
| This compound | 152.15 | Moderate | 148–150 |
| Paracetamol | 151.16 | Low | 169–172 |
| p-Hydroxybenzoic Acid | 138.12 | High | 214–217 |
Research Findings and Limitations
- Synthetic Applications : this compound’s utility in hybrid ligand synthesis (e.g., phosphine-alkene systems) is well-documented, enhancing catalytic efficiency in transition metal reactions . However, its instability under high-temperature conditions limits industrial scalability .
- Analytical Challenges : Differentiating this compound from isomers (e.g., o-hydroxyphenyl acetic acid) requires advanced techniques like HPLC-MS, which are costly and time-consuming .
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